DMABA-d10 NHS ester

Description

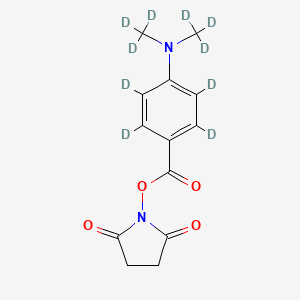

DMABA-d10 NHS ester (4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester-d10) is a deuterium-enriched reagent developed for derivatizing phosphatidylethanolamine (PE) lipids in biological samples. Its structure incorporates 10 deuterium atoms: six on the two methyl groups and four on the aromatic ring . This compound, synthesized by Dr. Robert Murphy’s laboratory at the University of Colorado, enables the detection of PE subclasses and their oxidation products via tandem mass spectrometry (MS/MS) in positive ion mode. It is packaged as a crystalline solid (1 mg/vial), stored at -20°C, and transported on dry ice to maintain stability .

This compound reacts with the free amine group of PE lipids, forming stable derivatives that enhance ionization efficiency and facilitate precursor ion scanning (e.g., m/z 201.1 for d10-labeled PE). This allows precise quantification of endogenous and oxidized PE species in complex lipid mixtures, such as those in AAPH (2,2'-azobis(2-amidinopropane) hydrochloride)-treated liposomes .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Protocol

Procedure :

-

Dissolve DMABA-d10 and NHS in 10 mL DCM under nitrogen purge.

-

Add DCC dropwise at 0°C, stir for 12 hrs at room temperature.

-

Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via silica chromatography (ethyl acetate/hexane).

Yield : 85–90% (white crystalline solid).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Parameter | Condition |

|---|---|

| Deuteration reactor | 100°C, 15 atm D2, Pd/Al2O3 catalyst |

| Esterification | 25°C, DCC/NHS, anhydrous DCM |

| Purification | Crystallization (ethanol/water) |

Applications in Lipidomics and Comparative Studies

This compound enables multiplexed lipid analysis by pairing with non-deuterated or differentially labeled analogs (d0, d4, d6). For instance:

-

Relative quantification : Co-derivatization of control (d0) and treated (d10) PE extracts allows simultaneous LC-MS/MS analysis via precursor ion scanning (e.g., m/z 195.1 for d0 vs. m/z 201.1 for d10).

-

Oxidized PE detection : Enhances sensitivity for plasmalogen-PE species, which evade traditional neutral loss scans .

Chemical Reactions Analysis

Types of Reactions: DMABA-d10 NHS ester primarily undergoes substitution reactions. It reacts with primary amine groups, forming stable amide bonds. This reaction is commonly used in the derivatization of phosphatidylethanolamine lipids .

Common Reagents and Conditions: The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions include mild temperatures and neutral to slightly basic pH .

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide derivative. This product is used in various analytical applications, particularly in mass spectrometry .

Scientific Research Applications

Chemistry: In chemistry, DMABA-d10 NHS ester is used as a labeling reagent for the detection and quantification of phosphatidylethanolamine lipids. It facilitates the analysis of lipid subclasses and their oxidized products .

Biology: In biological research, the compound is used to study lipid metabolism and the role of phosphatidylethanolamine in cellular processes. It helps in understanding the distribution and abundance of lipids in biological samples .

Medicine: In medical research, this compound is used to investigate the role of lipids in diseases such as Alzheimer’s disease. It aids in the identification of lipid biomarkers and the study of lipid-related pathways .

Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and other chemical products. It is particularly valuable in the quality control and characterization of lipid-based formulations .

Mechanism of Action

DMABA-d10 NHS ester exerts its effects through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group during the substitution reaction. The resulting amide bond is stable and can be detected and quantified using mass spectrometry .

Comparison with Similar Compounds

Comparison with Similar Compounds

DMABA-d10 NHS ester belongs to a family of deuterated DMABA reagents, including d0 (non-deuterated), d4, d6, and d10 variants. These compounds are distinguished by their deuterium substitution patterns, molecular masses, and applications in lipidomics.

Table 1: Key Characteristics of DMABA NHS Ester Variants

Research Findings and Differentiation

Isotopic Purity and Mass Shift: DMABA-d10’s 10 deuterium atoms provide a +10 Da mass shift, minimizing isotopic overlap with endogenous PE lipids. This enhances specificity in precursor ion scanning compared to d4 (+4 Da) and d6 (+6 Da) variants . In negative-ion collision-induced dissociation (CID) spectra, d10-labeled PE produces distinct fragment ions (e.g., m/z 201.1), enabling unambiguous identification in complex mixtures .

Experimental Utility :

- Time-Course Studies : DMABA-d0, d4, d6, and d10 were used to label PE lipids at 0, 30, 60, and 300 minutes in AAPH-treated liposomes. The d10 variant tracked late-stage oxidation products with minimal interference .

- Internal Standards : DMABA-d6 and d10 serve as internal standards for shotgun lipidomics, correcting for matrix effects and ion suppression .

Physical and Handling Properties: All variants are stored at -20°C and shipped on dry ice .

Cost and Accessibility :

- Higher deuteration (e.g., d10) increases synthesis complexity and cost. DMABA-d4 and d6 are cost-effective for studies requiring moderate mass shifts .

Biological Activity

DMABA-d10 NHS ester, a derivative of 4-(dimethylamino)benzoic acid, is a chemical compound utilized primarily in lipidomics for the detection and characterization of phosphatidylethanolamine (PE) lipids. This compound features a deuterium label that enhances its mass spectrometric properties, allowing for precise identification and quantification of lipid subclasses within biological samples. The biological activity of this compound is significant in various research contexts, particularly in understanding lipid metabolism and its implications in health and disease.

- Chemical Formula : C13H4D10N2O4

- Molecular Weight : 272.323 g/mol

- Physical State : Powder

- Solubility : Soluble in methylene chloride (10 mg/mL)

- Storage Conditions : -20°C

Table 1: Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Formula | C13H4D10N2O4 |

| Molecular Weight | 272.323 g/mol |

| Physical State | Powder |

| Solubility | Methylene Chloride (10 mg/mL) |

| Storage Temperature | -20°C |

This compound reacts specifically with primary amine groups found in phospholipids, particularly PE. This reaction enables the derivatization of lipids, facilitating their detection through mass spectrometry. The labeling with deuterium allows for enhanced resolution and specificity in identifying different lipid subclasses during analysis.

Key Findings:

- Detection of PE Subclasses : The use of this compound allows researchers to monitor all subclasses of PE lipids by generating a common precursor ion, which is crucial for analyzing complex biological samples .

- Fragmentation Patterns : Studies have shown that the fragmentation patterns produced by DMABA derivatives are distinct, aiding in the differentiation between various lipid types. For instance, diacyl and ether PE species exhibit efficient fragmentation compared to plasmalogen PE species, which are less detectable .

Case Study 1: Lipid Profiling in Disease Models

A study conducted by Berry et al. demonstrated the utility of this compound in profiling lipid changes associated with neurodegenerative diseases. By analyzing brain extracts from animal models, they identified significant alterations in PE distributions that correlated with disease progression.

Case Study 2: Cancer Research

In cancer research, this compound has been employed to investigate lipid metabolism alterations in tumor cells. Researchers found that specific PE subclasses were upregulated in malignant tissues compared to normal tissues, suggesting potential biomarkers for cancer diagnosis and progression .

Lipidomics

This compound is extensively used in lipidomics studies to explore lipid metabolism and its impact on various biological processes. Its ability to label multiple lipid classes simultaneously makes it an invaluable tool for comprehensive lipid profiling.

Drug Development

The compound's role in characterizing lipid interactions with drugs has implications for developing targeted therapies that modulate lipid pathways involved in disease mechanisms.

Q & A

Q. What is the mechanistic role of DMABA-d10 NHS ester in phosphatidylethanolamine (PE) derivatization, and how does it enhance detection sensitivity in mass spectrometry?

this compound reacts with primary amines in PE lipids via its NHS ester group, forming stable amide bonds. The deuterated dimethylamino benzoic acid (DMABA) moiety introduces a mass shift of +10 Da, enabling isotopic differentiation in tandem MS. This derivatization improves ionization efficiency in positive-ion mode and reduces background noise, particularly in complex biological matrices like plasma or cell lysates .

Q. What are the standard protocols for conjugating this compound to PE lipids?

A typical protocol involves:

- Dissolving this compound in anhydrous DMSO or DMF (10 mM stock).

- Adjusting the lipid sample pH to 8.3–9.0 using sodium bicarbonate buffer to activate primary amines.

- Incubating the lipid sample with a 5–10 molar excess of DMABA-d10 at room temperature for 1–2 hours.

- Quenching the reaction with hydroxylamine or glycine and purifying via solid-phase extraction (e.g., C18 columns) .

Q. How does DMABA-d10 serve as an internal standard for quantifying PE subclasses?

DMABA-d10’s isotopic labeling (6 deuteriums on methyl groups, 4 on the aromatic ring) creates a distinct MS signature, allowing it to co-elute with non-deuterated PE derivatives while avoiding isobaric interference. This enables precise quantification via standard curves generated from known ratios of deuterated/non-deuterated species .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions (e.g., hydrolysis of NHS ester) during PE derivatization?

Key parameters:

- pH control : Maintain pH 8.3–8.7 to balance NHS ester reactivity (optimal at pH >8) and minimize hydrolysis.

- Solvent selection : Use aprotic solvents (e.g., DMF) to stabilize the NHS ester.

- Temperature : Conduct reactions at 4°C for hydrolysis-prone samples.

- Molar ratio : Titrate DMABA-d10:PE ratios (e.g., 5:1 to 20:1) to maximize labeling efficiency without oversaturating the MS detector .

Q. What strategies resolve isotopic interference when analyzing DMABA-d10-labeled PE in lipidomes with overlapping m/z values?

- MS/MS fragmentation : Use collision-induced dissociation (CID) to isolate fragment ions unique to DMABA-d10 (e.g., m/z 268.133 for the deuterated benzoic acid group) (Figure 2, ).

- High-resolution MS : Employ Orbitrap or Q-TOF systems with resolving power >60,000 to distinguish isotopic fine structure .

Q. How should experimental designs account for matrix effects when quantifying PE subclasses in heterogeneous biological samples?

- Matrix-matched calibration : Spike deuterated standards into control matrices (e.g., plasma, tissue homogenates) to correct for ion suppression/enhancement.

- Internal standard normalization : Use structurally analogous deuterated PEs (e.g., DMABA-d4 or d6) for subclass-specific quantification .

Q. What are the critical storage and handling practices to ensure this compound stability?

- Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis.

- Avoid repeated freeze-thaw cycles of stock solutions; aliquot into single-use vials.

- Confirm integrity via LC-MS before use by detecting the intact molecular ion (m/z 268.133) .

Q. How can researchers validate the specificity of DMABA-d10 labeling in complex lipid mixtures?

- Negative controls : Omit DMABA-d10 or use amine-free lipids (e.g., phosphatidylcholine) to confirm no nonspecific binding.

- Competition assays : Co-incubate with excess non-deuterated DMABA NHS ester to observe signal suppression in deuterated channels .

Q. What statistical approaches are recommended for analyzing contradictory data in multi-laboratory lipidomics studies using DMABA-d10?

- Multivariate analysis : Apply PCA or PLS-DA to identify batch effects or instrumental drift.

- Meta-analysis : Harmonize data using standardized QC samples (e.g., NIST SRM 1950) and robust regression models to reconcile inter-lab variability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.